3-(1,3-Benzoxazol-2-yl)quinolin-7-amine
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Overview
Description
3-(Benzo[d]oxazol-2-yl)quinolin-7-amine is a heterocyclic compound that features both oxazole and quinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]oxazol-2-yl)quinolin-7-amine typically involves the formation of the oxazole ring followed by the quinoline ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzoic acid with o-aminophenol can lead to the formation of the oxazole ring, which is then further reacted with quinoline derivatives to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d]oxazol-2-yl)quinolin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the oxazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce oxazoline derivatives .
Scientific Research Applications
3-(Benzo[d]oxazol-2-yl)quinolin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a fluorescent probe for biological imaging.
Medicine: It is being investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(benzo[d]oxazol-2-yl)quinolin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like quinoline and its derivatives share structural similarities with 3-(benzo[d]oxazol-2-yl)quinolin-7-amine.
Oxazole derivatives: Compounds containing the oxazole ring, such as oxazoles and oxazolines, are structurally related
Uniqueness
What sets 3-(benzo[d]oxazol-2-yl)quinolin-7-amine apart is its unique combination of oxazole and quinoline moieties, which may confer distinct biological activities and chemical properties. This dual functionality can make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
64887-29-2 |
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Molecular Formula |
C16H11N3O |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-yl)quinolin-7-amine |
InChI |
InChI=1S/C16H11N3O/c17-12-6-5-10-7-11(9-18-14(10)8-12)16-19-13-3-1-2-4-15(13)20-16/h1-9H,17H2 |
InChI Key |
TZYFCEAYFVGNKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CN=C4C=C(C=CC4=C3)N |
Origin of Product |
United States |
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